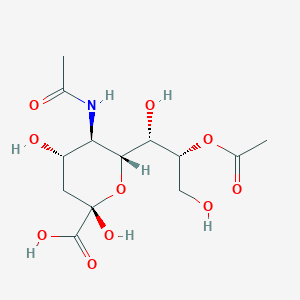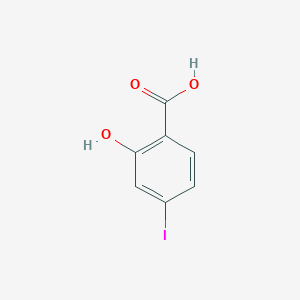
2-羟基-4-碘苯甲酸
描述
2-Hydroxy-4-iodobenzoic acid is a derivative of benzoic acid, a compound that is not directly mentioned in the provided papers but is closely related to 2-iodoxybenzoic acid (IBX), which is extensively discussed. IBX is known for its utility in organic synthesis, particularly as an oxidant for various transformations. The papers provided focus on the synthesis and applications of IBX and its analogs in organic chemistry, which can offer insights into the behavior and potential uses of 2-hydroxy-4-iodobenzoic acid by analogy .
Synthesis Analysis
The synthesis of compounds related to 2-hydroxy-4-iodobenzoic acid, such as IBX, involves the oxidation of iodine-containing precursors. For instance, IBX can be synthesized from 2-iodobenzoic acid through oxidation processes . The papers describe various methods for synthesizing iodine(V) reagents and their analogs, which could be adapted for the synthesis of 2-hydroxy-4-iodobenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-4-iodobenzoic acid would include a carboxylic acid group, a hydroxyl group, and an iodine atom attached to a benzene ring. The presence of these functional groups would influence the reactivity and interaction of the molecule with other chemical species. The X-ray crystal structure analysis of related compounds provides insights into the geometric and electronic structure that could be extrapolated to 2-hydroxy-4-iodobenzoic acid .
Chemical Reactions Analysis
IBX and its analogs are known for their role in facilitating various chemical reactions, such as dehydrogenation, cyclization, and hydrolysis . These reactions are often radical-based and can involve single electron transfer mechanisms . By analogy, 2-hydroxy-4-iodobenzoic acid may also participate in similar types of reactions due to the presence of the iodine atom and its potential to form reactive intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-4-iodobenzoic acid would be influenced by its functional groups. The iodine atom would contribute to its molecular weight and could affect its boiling and melting points. The hydroxyl and carboxylic acid groups would confer the molecule with the ability to form hydrogen bonds, impacting its solubility and reactivity. The papers discuss the properties of IBX and its analogs, such as thermal instability and reactivity towards organic solvents, which could be relevant to 2-hydroxy-4-iodobenzoic acid as well .
科学研究应用
Organic Synthesis
2-Hydroxy-4-iodobenzoic acid is used as an organic building block in the field of organic synthesis . It is used as a reagent in various reactions due to its unique chemical properties.
Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants
In the field of chemical synthesis, 2-Hydroxy-4-iodobenzoic acid is used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . The method involves the use of Oxone® in aqueous solution under mild conditions at room temperature . The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . This method is highly reliable to selectively afford cyclic hypervalent iodine compounds in excellent yields without contamination by hazardous pentavalent iodine (III) compound .
Detection of Sulfhydryl Groups in Proteins
2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a reagent for the detection of sulfhydryl groups in proteins . This application is particularly useful in the field of biochemistry and molecular biology.
Synthesis of Oligo (m -phenylene ethynylenes)
2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) . This application is particularly useful in the field of organic chemistry and materials science.
Synthesis of Detoxifiers of Organophosphorus Nerve Agents
2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a precursor in the preparation of various detoxifiers of organophosphorus nerve agents . This application is particularly useful in the field of medicinal chemistry and pharmacology.
Use as Anti-infective, Contraceptive Agent and X-ray Contrast Medium
4-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as an anti-infective, contraceptive agent and x-ray contrast medium for diagnostic radiology . This application is particularly useful in the field of medicine and healthcare.
Synthesis of Hypervalent Iodine (V) Reagents
2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . This application is particularly useful in the field of organic chemistry.
Synthesis of (±)-Lycoricidine
2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a reactant in the synthesis of (±)-lycoricidine . This application is particularly useful in the field of medicinal chemistry.
Preparation of Dess-Martin Periodinane (DMP)
2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a precursor in the preparation of Dess-Martin periodinane (DMP) . DMP is a powerful and selective oxidant used in organic synthesis, particularly for the oxidation of alcohols to aldehydes and ketones .
安全和危害
未来方向
The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . This opens up new possibilities for the use of this compound in various chemical reactions.
属性
IUPAC Name |
2-hydroxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZVZTUJNRMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168598 | |
| Record name | 4-Iodosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-iodobenzoic acid | |
CAS RN |
16870-28-3 | |
| Record name | 2-Hydroxy-4-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16870-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

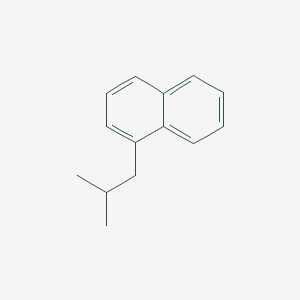
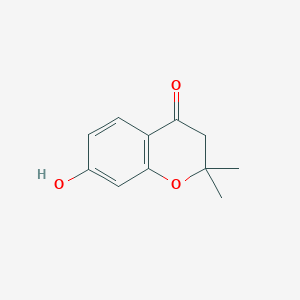
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


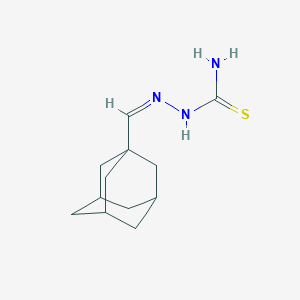

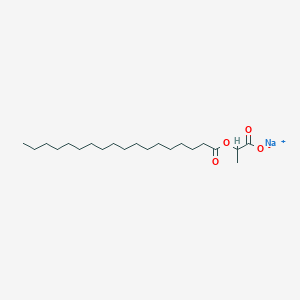
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
